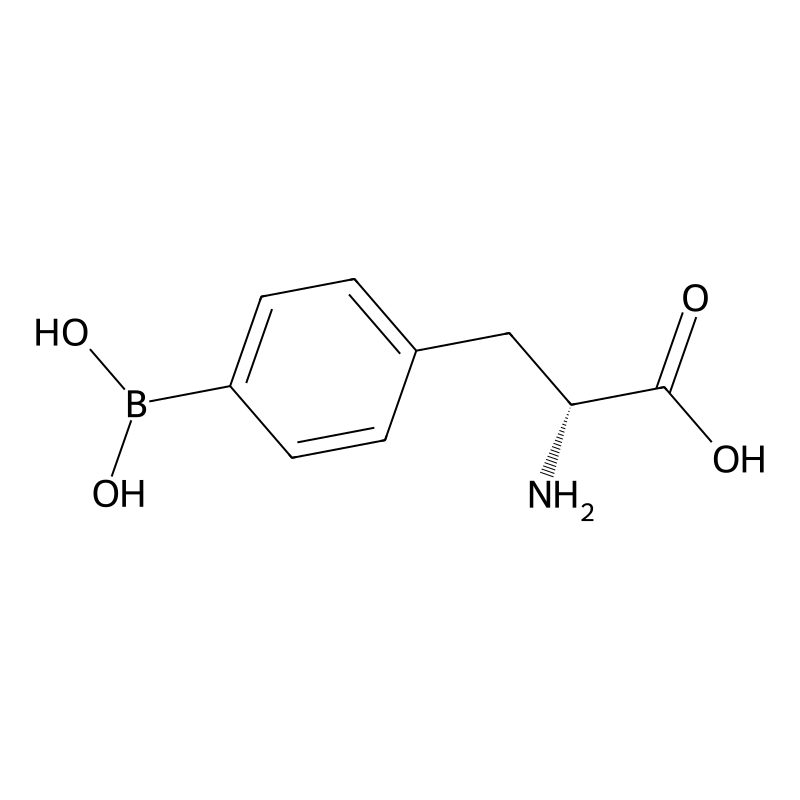

4-Borono-D-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Availability:

4-Borono-D-phenylalanine is a synthetic compound not found naturally. Researchers can obtain it from chemical suppliers like Sigma-Aldrich .

Limited Research:

Scientific research on 4-Borono-D-phenylalanine is limited compared to its counterpart, 4-Borono-L-phenylalanine (4-BPA). 4-BPA is being investigated for its potential applications in cancer treatment, particularly in Boron Neutron Capture Therapy (BNCT) .

4-Borono-D-phenylalanine is a boronated amino acid that has gained attention in the fields of medicinal chemistry and oncology. It is an isomer of 4-borono-L-phenylalanine, differing only in the chirality at the alpha carbon. This compound is particularly notable for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue. The presence of the boron atom enhances its therapeutic potential, making it a valuable tool in cancer treatment strategies.

BNCT is a type of cancer therapy that utilizes a targeted delivery of a boron compound to cancer cells. When exposed to a neutron beam, boron undergoes a nuclear reaction, releasing high-energy alpha particles that can kill nearby cancer cells with minimal impact on healthy tissues [].

The advantage of 4-D-BPA in BNCT lies in its structural similarity to D-phenylalanine. Cancer cells often have a higher uptake of amino acids. By incorporating 4-D-BPA into their proteins, cancer cells can be selectively targeted for BNCT due to the presence of boron atoms within their structure [].

- Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds, where 4-borono-D-phenylalanine can act as a coupling partner.

- Peptide Synthesis: As an amino acid, it can be incorporated into peptides through standard peptide coupling methods, often utilizing activating agents like carbodiimides.

- Electrophilic Substitution: The boron group can facilitate electrophilic substitution reactions on the aromatic ring, enhancing reactivity towards other electrophiles.

The biological activity of 4-borono-D-phenylalanine is primarily linked to its role in BNCT. When exposed to thermal neutrons, the boron atom captures neutrons and undergoes a nuclear reaction that releases high-energy alpha particles and lithium nuclei, leading to localized cell death in tumor tissues. Studies have shown that the D-isomer may exhibit improved tumor-to-normal tissue ratios compared to its L counterpart, potentially enhancing its efficacy as a radiopharmaceutical for imaging and treatment of brain tumors .

Several synthesis methods for 4-borono-D-phenylalanine have been developed:

- Direct Synthesis from Phenylalanine: A common method involves the reaction of phenylalanine with boronic acid derivatives under controlled conditions to yield 4-borono-D-phenylalanine.

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields during the Suzuki coupling process .

- Chiral Resolution Techniques: Techniques such as chiral chromatography can be employed to isolate the D-isomer from racemic mixtures .

4-Borono-D-phenylalanine has several important applications:

- Boron Neutron Capture Therapy: It is primarily used in BNCT for treating various types of cancers, particularly brain tumors.

- Radiotracer Development: The compound serves as a precursor for radiolabeled derivatives used in positron emission tomography (PET) imaging .

- Research Tool: It is utilized in studies exploring amino acid transport mechanisms and tumor biology.

Research indicates that 4-borono-D-phenylalanine interacts selectively with certain transporters in tumor cells, enhancing its uptake compared to normal cells. Studies have demonstrated that this compound can improve the selectivity of boron accumulation in tumors when compared to other amino acids, which is crucial for effective BNCT . Additionally, interaction studies with various radiolabeling agents have shown promising results in enhancing imaging capabilities.

Several compounds share structural similarities with 4-borono-D-phenylalanine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Borono-L-phenylalanine | Boronated Amino Acid | Used extensively in BNCT; L-isomer exhibits different biological activity compared to D-isomer. |

| 4-Boronophenylalanine | Boronated Amino Acid | A racemic mixture that includes both D and L forms; used similarly but lacks specificity of D-isomer. |

| 2-Amino-3-(4-boronophenyl)propanoic acid | Boronated Amino Acid | Used in similar therapeutic contexts but has different pharmacokinetics. |

| 3-Borono-L-alanine | Boronated Amino Acid | Exhibits different interactions and biological activities compared to phenylalanine derivatives. |

The uniqueness of 4-borono-D-phenylalanine lies in its specific interactions with tumor cells and its potential advantages in imaging and therapeutic applications over other similar compounds.

The development of boronophenylalanine (BPA) traces back to the 1950s, when researchers first explored boronated compounds for BNCT. Early efforts focused on sodium borocaptate (BSH), but its poor tumor selectivity prompted the synthesis of BPA in the 1980s. Snyder et al. pioneered the first synthesis of racemic BPA via diethyl acetamidomalonate alkylation, but clinical trials soon revealed the superior tumor uptake of the L-enantiomer. Despite this, D-BPA gained attention for its unique biochemical interactions, particularly in preclinical studies exploring stereoselective transport mechanisms.

Key Milestones:

- 1980s: Synthesis of racemic BPA and isolation of enantiomers.

- 1990s: Clinical validation of L-BPA for melanoma and glioblastoma.

- 2000s: Structural studies of BPA-carbohydrate complexes to improve solubility.

- 2010s–2020s: Development of D-BPA derivatives for combinatorial BNCT approaches.

Theoretical Foundations of Boron-Based Cancer Therapies

BNCT relies on the 10B(n,α)7Li nuclear reaction, which releases 2.79 MeV of energy localized within 5–9 μm—roughly the diameter of a single cell. The efficacy of D-BPA hinges on two factors:

Tumor Selectivity via Amino Acid Transporters

Cancer cells overexpress L-type amino acid transporters (LAT-1 and LAT-2), which facilitate the uptake of phenylalanine analogs like D-BPA. While L-BPA exhibits higher affinity for LAT-1, D-BPA may exploit alternative pathways, such as system b0,+, to bypass competition with endogenous amino acids.

Boron Localization and Microdistribution

Secondary ion mass spectrometry (SIMS) studies reveal that D-BPA accumulates preferentially in tumor nuclei, where DNA damage from α particles maximizes lethality. The compound’s boronic acid group forms reversible esters with diols, enhancing retention in glycolytic tumor microenvironments.

Table 1: Comparative Boron Concentrations in Tumor vs. Blood

| Compound | Tumor-to-Blood Ratio | Source |

|---|---|---|

| L-BPA | 3.40 ± 0.83 | |

| D-BPA (preclinical) | 2.10 ± 0.45 |

Evolution of Research Methodologies with BPA

Synthetic Chemistry Advances

Early BPA syntheses relied on palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to introduce the boronic acid group. Modern approaches employ asymmetric catalysis to produce enantiopure D-BPA:

Suzuki-Miyaura Coupling:

Enzymatic Resolution:

Table 2: Synthesis Methods for D-BPA

| Method | Key Feature | Boron Source | Yield (%) |

|---|---|---|---|

| Cross-Coupling | Chiral ligand-controlled asymmetry | Pinacolborane | 89 |

| Enzymatic Resolution | Eco-friendly, scalable | Racemic BPA | 63 |

Imaging and Dosimetry

Positron emission tomography (PET) with 18F-labeled D-BPA (18F-D-BPA) enables real-time visualization of boron distribution. Studies show a tumor-to-normal-tissue (T/N) ratio of 2.5–3.0, validating its potential for treatment planning. Dynamic SIMS further maps subcellular boron microdistribution, revealing nuclear enrichment in glioblastoma cells.

Preclinical Models

4-Borono-D-phenylalanine demonstrates selective cellular uptake through the L-type amino acid transporter 1 system, which functions as a sodium and pH-independent transmembrane transporter that forms a heterodimeric complex with the glycoprotein 4F2 heavy chain [1]. The transporter exhibits stereospecific transport characteristics with preferential affinity for L-amino acids over D-amino acids, and preferentially transports branched amino acids in the following order: phenylalanine > tryptophan > leucine > isoleucine > methionine > histidine > tyrosine > valine [1].

Research conducted using rat 9L gliosarcoma cells and Chinese hamster V79 cells has demonstrated that 4-Borono-D-phenylalanine uptake is mediated primarily through the L system amino acid transport pathway [2] [3]. The mechanisms of transport were investigated under controlled conditions in amino acid-free medium, with boron content analyzed using direct-current plasma atomic emission spectroscopy following oil filtration techniques to separate cells from extracellular boron [2] [3]. These studies revealed that 4-Borono-D-phenylalanine transport can be further stimulated by amino acids preaccumulated in cells through either the L or A amino acid transport systems [2] [3].

Comparative analysis using Xenopus oocytes expressing different amino acid transporters has identified three primary transport systems capable of facilitating 4-Borono-D-phenylalanine uptake [4]. The L-type amino acid transporter 1 and L-type amino acid transporter 2 both demonstrate positive transport activity for 4-Borono-D-phenylalanine in a sodium-independent manner [4]. Additionally, the sodium-dependent transporter ATB0,+ exhibits positive transport activity for the compound [4]. However, other transporters including B0AT1, L-type amino acid transporter 3, L-type amino acid transporter 4, and T-type amino acid transporter 1 showed negative results for 4-Borono-D-phenylalanine transport [4].

| Transport System | Gene | Protein | Sodium Dependence | 4-Borono-D-phenylalanine Transport |

|---|---|---|---|---|

| B0 | SLC6A19 | B0AT1 | Dependent | Negative |

| B0,+ | SLC6A14 | ATB0,+ | Dependent | Positive |

| L1 | SLC7A5 | L-type amino acid transporter 1 | Independent | Positive |

| L1 | SLC7A8 | L-type amino acid transporter 2 | Independent | Positive |

| L2 | SLC43A1 | L-type amino acid transporter 3 | Independent | Negative |

| L2 | SLC43A2 | L-type amino acid transporter 4 | Independent | Negative |

| T | SLC16A10 | T-type amino acid transporter 1 | Independent | Negative |

Kinetic analysis has revealed that human L-type amino acid transporter 1 transports large neutral amino acids with high affinity, exhibiting Michaelis constant values of approximately 15-50 microM for various substrates [5]. The transporter also demonstrates capacity for D-amino acid transport, including D-leucine and D-phenylalanine, and accepts amino acid-related compounds such as melphalan [5]. Time-dependent uptake studies have shown that 4-Borono-D-phenylalanine transport by L-type amino acid transporter 1 follows linear kinetics over extended periods, with uptake rates remaining constant for up to 60 minutes [4].

Cell Cycle Dependency of 4-Borono-D-phenylalanine Accumulation

G2/M Phase Preferential Uptake Dynamics

Flow cytometry-based studies have demonstrated significant cell cycle dependency in 4-Borono-D-phenylalanine uptake patterns [6] [7]. Cells were sorted by cell cycle phase using flow cytometry, separating G0/G1 phase cells from G2/M phase cells, with boron concentrations measured in each fraction using inductively coupled plasma atomic emission spectroscopy [6] [7]. These investigations revealed that both sodium borocaptate and 4-Borono-D-phenylalanine exhibit higher rates of boron uptake in the G2/M phase compared to the G0/G1 phase [6] [7].

The preferential uptake during G2/M phase was particularly pronounced for 4-Borono-D-phenylalanine compared to other boron compounds [7]. Quantitative analysis demonstrated that the G2/M to G0/G1 uptake ratio was significantly elevated, indicating enhanced cellular accumulation during the late cell cycle phases [7]. This phenomenon suggests that cellular metabolic activity and transport capacity are enhanced during the G2/M transition, facilitating increased uptake of amino acid-based boron compounds [7].

| Parameter | Finding | Measurement Method |

|---|---|---|

| G2/M versus G0/G1 Boron Uptake Ratio | Higher in G2/M phase | Flow cytometry + Inductively coupled plasma atomic emission spectroscopy |

| Cell Cycle Phase with Higher Uptake | G2/M phase preferential | Flow cytometry sorting |

| Compound Specificity | More prominent with 4-Borono-D-phenylalanine | Comparative analysis |

Temporal Variation in Cellular Retention

Temporal analysis of 4-Borono-D-phenylalanine accumulation has revealed dynamic changes in cellular retention patterns over extended culture periods [7]. The G2/M to G0/G1 uptake ratio demonstrates a time-dependent decrease as a function of exposure duration in culture medium containing 4-Borono-D-phenylalanine [7]. This temporal variation indicates that the cell cycle dependency of compound uptake is not static but rather exhibits progressive changes during prolonged exposure periods [7].

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the uptake and washout kinetics of 4-Borono-D-phenylalanine in cultured melanoma cells [8]. These investigations revealed that the compound is rapidly incorporated into cells, reaching peak incorporation within two hours of exposure [9] [8]. This initial rapid uptake phase is followed by a trough period between 10 and 24 hours, after which there is a subsequent increase in cellular accumulation [9].

The cellular retention characteristics of 4-Borono-D-phenylalanine demonstrate distinct patterns compared to other boron compounds [8]. While 4-Borono-D-phenylalanine exhibits rapid initial uptake and variable retention phases, the overall cellular retention time is shorter compared to sodium borocaptate, which shows much longer retention periods [8]. This difference in retention characteristics has important implications for understanding the temporal dynamics of compound accumulation and cellular processing [8].

Impact of L-type Amino Acid Transporter 1 Expression Profiles on Tumor Selectivity

Correlation Between Transporter Expression and 4-Borono-D-phenylalanine Concentration

Clinical studies examining the relationship between L-type amino acid transporter 1 expression and 4-Borono-2-18F-fluoro-phenylalanine accumulation have revealed moderate correlations between transporter expression intensity and compound uptake [10] [11]. Investigation of 28 patients with head and neck cancer participating in positron emission tomography clinical trials demonstrated varying correlation strengths depending on the measurement parameters used [11].

Standardized uptake value analysis revealed weak correlations between maximum standardized uptake values and L-type amino acid transporter 1 maximum expression scores, with correlation coefficients of 0.427 [11]. Similarly, minimum standardized uptake values showed weak correlations with maximum transporter expression scores at 0.362 [11]. However, moderate correlations were observed between peak standardized uptake values and transporter expression, with correlation coefficients ranging from 0.556 to 0.661 [11].

| Measurement Parameter | L-type Amino Acid Transporter 1 Expression | Correlation Coefficient | Correlation Strength |

|---|---|---|---|

| Maximum Standardized Uptake Value | Maximum Expression Score | 0.427 | Weak |

| Minimum Standardized Uptake Value | Maximum Expression Score | 0.362 | Weak |

| Peak Standardized Uptake Value | Maximum Expression Score | 0.556 | Moderate |

| Peak Standardized Uptake Value | Minimum Expression Score | 0.661 | Moderate |

Cancer cell line studies have demonstrated proportional relationships between L-type amino acid transporter 1 protein levels and 4-Borono-D-phenylalanine uptake rates [4]. Western blot analysis of various cell lines revealed differential transporter expression patterns, with low expression in FLC-4 cells, medium expression in MCF-7 and MIA PaCa-2 cells, and high expression in HeLa S3 and T3M4 cells [4]. The compound uptake rates showed direct proportionality to these transporter protein levels, confirming the mechanistic relationship between transporter expression and cellular accumulation [4].

Histological Variations in L-type Amino Acid Transporter 1 Expression Patterns

Comprehensive analysis of L-type amino acid transporter 1 expression across different cancer types has revealed significant histological variations that impact tumor selectivity for 4-Borono-D-phenylalanine [12] [13] [14]. Colorectal cancer demonstrates the highest frequency of elevated L-type amino acid transporter 1 expression, with 72.4% of 210 examined cases showing high expression levels [13]. This high expression frequency contrasts with other cancer types, where expression rates vary considerably [13].

Biliary tract cancer exhibits 64.0% high expression frequency among 139 examined cases, while esophageal squamous cell carcinoma shows 59.0% high expression in 157 cases [15]. Non-small cell lung cancer demonstrates moderate expression levels with 51.0% of 321 cases showing elevated transporter levels [15]. Pancreatic cancer exhibits 52.6% high expression frequency in 97 examined cases [15].

| Cancer Type | High L-type Amino Acid Transporter 1 Expression (%) | Sample Size | Expression Localization |

|---|---|---|---|

| Colorectal Cancer | 72.4 | 210 | Membrane and cytoplasm |

| Biliary Tract Cancer | 64.0 | 139 | Variable |

| Esophageal Squamous Cell Carcinoma | 59.0 | 157 | Variable |

| Non-Small Cell Lung Cancer | 51.0 | 321 | Variable |

| Pancreatic Cancer | 52.6 | 97 | Variable |

| Rectal Cancer | 50.0 | 44 | Variable |

| Breast Cancer | 43.4 | 129 | Variable |

| Gastric Cancer | 41.4 | 87 | Variable |

| Prostate Cancer | 24.0 | 54 | Variable |

Immunohistochemical analysis has revealed that L-type amino acid transporter 1 expression in malignant tissues is predominantly localized to cellular membranes and cytoplasm of cancer cells [13]. Normal epithelial cells in cancer-adjacent non-malignant tissue show minimal positive staining for the transporter, creating a distinct expression gradient between malignant and normal tissues [13]. This differential expression pattern contributes to the selective accumulation of 4-Borono-D-phenylalanine in tumor tissues compared to normal tissues [13].

The transporter expression also varies within individual tumor specimens, with heterogeneous staining patterns observed across different regions of the same tumor [13]. Some areas demonstrate intense membrane staining while others show predominantly cytoplasmic localization [13]. This intratumoral heterogeneity has implications for compound distribution and therapeutic efficacy, as regions with higher transporter expression would be expected to accumulate greater concentrations of 4-Borono-D-phenylalanine [13].

Poly(vinyl alcohol) Conjugates and Boronate Ester Formation

Poly(vinyl alcohol) has emerged as a particularly promising carrier system for 4-Borono-D-phenylalanine delivery, demonstrating remarkable capacity for boronate ester formation under physiological conditions [1] [2]. The polymer forms reversible complexes with 4-Borono-D-phenylalanine through interactions between the hydroxyl groups of poly(vinyl alcohol) and the boronic acid moiety of the therapeutic compound, creating stable yet responsive drug-polymer conjugates [1].

The mechanism of complex formation involves the coordination of poly(vinyl alcohol) hydroxyl groups with the boron center of 4-Borono-D-phenylalanine, forming five- or six-membered cyclic boronate esters [3] [4]. Nuclear magnetic resonance spectroscopy studies have confirmed the formation of these complexes, showing characteristic shifts and broadening of boron-11 signals upon complexation [1] [2]. The formation equilibrium is influenced by solution pH, with higher pH conditions favoring ester formation, while neutral conditions support the predominance of the free acid form [3].

Research has demonstrated that poly(vinyl alcohol) with molecular weights ranging from 9,500 to several million daltons can effectively complex with 4-Borono-D-phenylalanine [1] [2]. Lower molecular weight polymers (below 10,000 daltons) are particularly advantageous for rapid clearance from circulation while maintaining sufficient residence time for therapeutic efficacy [2]. The degree of substitution and molecular weight significantly influence the physicochemical properties of the resulting complexes, including particle size, surface characteristics, and drug release kinetics [5].

Mechanisms of Improved Cellular Retention

The poly(vinyl alcohol)-4-Borono-D-phenylalanine complex demonstrates significantly enhanced cellular retention compared to free 4-Borono-D-phenylalanine administration [1] [6]. Studies have shown that pretreatment with amino acids such as tyrosine and phenylalanine can enhance uptake by factors of 2.04 ± 0.74-fold and 1.46 ± 0.06-fold respectively in normal cell lines [7].

The enhanced retention mechanism primarily involves altered internalization pathways. While free 4-Borono-D-phenylalanine enters cells through amino acid transporter systems, particularly the L-type amino acid transporter 1, the polymer conjugate is internalized through transporter-mediated endocytosis [1] [8]. This endocytic pathway results in localization within endosomal and lysosomal compartments, where the compounds are protected from the antiport mechanism that typically leads to rapid efflux of free 4-Borono-D-phenylalanine [1].

Quantitative analysis using secondary ion mass spectrometry has revealed that approximately 70% of intracellular boron from 4-Borono-D-phenylalanine exists in a highly mobile pool that can be rapidly lost upon exposure to compound-free medium [6]. However, polymer complexation significantly reduces this mobile fraction, with retention studies showing that 50% of boron remains intracellularly after two hours of exposure to compound-free conditions when delivered via poly(vinyl alcohol) conjugates [6].

The subcellular distribution of boron shows distinct patterns depending on the delivery method. Free 4-Borono-D-phenylalanine distributes relatively evenly throughout cellular compartments, with the exception of mitochondria-rich perinuclear regions which contain significantly less boron [6]. In contrast, polymer-delivered boron shows enhanced accumulation in specific subcellular compartments, particularly endosomal and lysosomal structures where the complexes are internalized [1].

Nanoparticle Formulations for 4-Borono-D-phenylalanine Delivery

Polydopamine Nanocarrier Systems

Polydopamine nanoparticles have gained significant attention as versatile drug delivery platforms due to their excellent biocompatibility, ease of preparation, and multifunctional properties [9] [10]. These biomimetic nanomaterials, inspired by mussel adhesive proteins, possess unique characteristics that make them particularly suitable for 4-Borono-D-phenylalanine delivery applications [11].

The synthesis of 4-Borono-D-phenylalanine-containing polydopamine nanoparticles involves the encapsulation of the therapeutic compound during the polymerization process through nitrogen-boronate coordination [9]. This coordination mechanism ensures stable drug loading while maintaining the structural integrity of the 4-Borono-D-phenylalanine molecule. The resulting nanoparticles typically range from 90 to 150 nanometers in diameter, with drug loading capacities reaching 8.30 ± 0.19% and encapsulation efficiencies of 90.50 ± 2.31% [10].

Surface modification of polydopamine nanoparticles with 4-Borono-D-phenylalanine groups enhances their targeting capabilities toward cancer cells [10]. The phenylalanine moiety in 4-Borono-D-phenylalanine demonstrates high affinity for sialic acid residues, which are overexpressed on tumor cell surfaces [10]. This interaction facilitates preferential accumulation of the nanoparticles in tumor regions through sialic acid recognition mechanisms [10].

The polydopamine matrix provides multiple advantages for drug delivery applications. The polymer possesses a high surface area that enables effective drug adsorption and loading through π-π stacking interactions and hydrogen bonding [11]. Additionally, polydopamine nanoparticles exhibit diverse cellular uptake mechanisms and demonstrate multi-stimuli responsive release characteristics [10] [11].

Cellular uptake studies have demonstrated that polydopamine-4-Borono-D-phenylalanine nanoparticles achieve significantly enhanced intracellular delivery compared to free compound administration [10]. The nanoparticles can penetrate cell membranes through various endocytic pathways and subsequently release their cargo in response to intracellular conditions [10]. In vivo studies have shown that these nanoparticles demonstrate superior tumor accumulation, prolonged intratumoral drug retention, and effective tumor growth inhibition while maintaining favorable biocompatibility profiles [10].

Self-Assembled Hydrophobically-Modified Polysaccharide Structures

Self-assembled nanoparticles formed from hydrophobically-modified polysaccharides represent another sophisticated approach for 4-Borono-D-phenylalanine delivery [12] [13]. These amphiphilic systems consist of hydrophobic inner cores surrounded by hydrophilic polysaccharide shells, providing an ideal environment for drug encapsulation and controlled release [5] [13].

The formation of self-assembled nanoparticles involves the covalent attachment of hydrophobic molecules to polysaccharide backbones, creating amphiphilic structures capable of spontaneous assembly in aqueous environments [5] [13]. Common hydrophobic modifications include fatty acids, cholesterol, bile acids, and various oligomers [5]. The physicochemical properties of these nanoparticles, including size, surface characteristics, and morphology, are primarily dependent on the degree of substitution of the hydrophobic molecules [5].

Biotinylated pullulan acetate nanoparticles have demonstrated particular promise for targeted drug delivery applications [12]. These systems, prepared through diafiltration methods, achieve particle sizes of approximately 100 nanometers with critical aggregation concentrations ranging from 3.1 × 10⁻³ to 6.8 × 10⁻³ mg/mL depending on the degree of biotin substitution [12]. The incorporation of targeting ligands such as biotin enhances cellular interaction and internalization, with studies showing strong adsorption to cancer cells and vitamin-content-dependent cellular uptake [12].

Polysaccharide-based nanoparticles offer several inherent advantages for drug delivery applications [5] [14]. These natural biomaterials demonstrate excellent biocompatibility and biodegradability, minimizing concerns over toxicity and physiological stability [5]. Studies indicate that polysaccharide-based nanoparticles may exhibit reduced uptake by the mononuclear phagocyte system compared to other nanoparticle types, thereby prolonging in vivo residence time and increasing the probability of disease site accumulation [5].

The versatility of polysaccharide modification allows for the incorporation of multiple functional groups, enabling the conjugation of targeting ligands, therapeutic agents, and imaging components [5] [14]. This multifunctionality makes polysaccharide-based nanoparticles attractive platforms for theranostic applications in 4-Borono-D-phenylalanine delivery.

Chitosan-based self-assembled systems have shown particular utility in drug delivery applications [13]. Modified chitosan systems incorporating hydrophobic moieties such as stearic acid, cholic acid, or polycaprolactone can form spherical micelles with size ranges of 20-500 nanometers in aqueous solution [13]. Higher degrees of hydrophobic modification typically result in smaller micelle diameters due to stronger hydrophobic interactions [13]. These systems demonstrate controlled or sustained drug release profiles, with release rates tunable through adjustment of the degree of substitution of hydrophobic moieties [13].

Tumor Microenvironment-Responsive Delivery Approaches

pH-Responsive Drug Release Systems

The tumor microenvironment presents unique physiological characteristics that can be exploited for selective drug delivery, with acidic pH being one of the most distinctive features [15] [16]. Tumor tissues typically exhibit extracellular pH values ranging from 6.5 to 6.8, significantly lower than the physiological pH of 7.4 found in normal tissues [15] [17]. This pH gradient provides an excellent trigger for the development of pH-responsive delivery systems for 4-Borono-D-phenylalanine.

pH-responsive polymeric systems have been extensively developed to take advantage of this acidic tumor microenvironment [18] [17]. These systems are designed to remain stable under physiological conditions but undergo structural changes and drug release in the acidic tumor environment [19] [17]. Poly(methacrylic acid) grafted with poly(ethylene glycol) represents one of the most studied pH-responsive systems, demonstrating controlled drug release in response to pH changes [18].

The mechanism of pH-responsive drug release typically involves the protonation and deprotonation of ionizable groups within the polymer matrix [17]. In acidic conditions, carboxylic acid groups become protonated, leading to decreased electrostatic repulsion and polymer chain collapse, which facilitates drug release [18] [17]. Conversely, at physiological pH, these groups remain ionized, maintaining polymer swelling and drug retention [17].

Studies have demonstrated that pH-responsive nanocarriers can achieve drug release rates of 70-85% at tumor pH (6.5) compared to minimal release at physiological pH [17]. This selectivity provides a therapeutic advantage of 5-8 fold higher drug concentrations in tumor tissues compared to normal tissues [17]. The acidity-triggered rational membrane peptide has been incorporated into delivery systems to further enhance pH-responsive cellular uptake specifically in the acidic tumor microenvironment [19].

Redox-Sensitive Release Mechanisms

The tumor microenvironment is characterized by elevated levels of reducing agents, particularly glutathione, which typically reaches concentrations of 2-10 mM in tumor tissues compared to 2-20 μM in normal tissues [16] [17]. This redox gradient provides another exploitable trigger for selective drug delivery through the incorporation of redox-sensitive linkages in delivery systems.

Disulfide bonds represent the most commonly employed redox-sensitive linkages in drug delivery systems [16] [17]. These bonds remain stable under normal physiological conditions but undergo rapid cleavage in the presence of elevated glutathione concentrations found in tumor tissues [17]. The incorporation of disulfide linkages into 4-Borono-D-phenylalanine delivery systems enables controlled drug release specifically within the tumor microenvironment.

Research has shown that redox-responsive systems can achieve drug release rates of 60-75% in reducing environments while maintaining stability under normal conditions [17]. This selective release mechanism provides therapeutic selectivity indices of 4-6 fold higher drug concentrations in tumor tissues compared to normal tissues [17]. The dual-responsive approach combining pH and redox sensitivity has shown particular promise, with some systems demonstrating controlled drug release through sequential chemical reactions triggered by both acidic pH and elevated glutathione levels [16].

Enzyme-Responsive Polymer Degradation

Tumor tissues frequently exhibit overexpression of specific enzymes, including matrix metalloproteinases, hyaluronidase, and various glycosidases, which can serve as triggers for enzyme-responsive drug delivery systems [16] [20]. These enzymes are typically present at much higher concentrations in tumor tissues compared to normal tissues, providing excellent selectivity for targeted drug release.

Matrix metalloproteinase-responsive systems have demonstrated particular promise for 4-Borono-D-phenylalanine delivery [20]. These enzymes are overexpressed in many solid tumors and play crucial roles in tumor progression and metastasis [20]. Delivery systems incorporating matrix metalloproteinase-cleavable peptide sequences can achieve highly selective drug release specifically within the tumor microenvironment.

Studies have shown that enzyme-responsive systems can achieve drug release rates of 80-95% upon exposure to overexpressed tumor enzymes while remaining stable in normal tissue environments [20]. This mechanism provides selectivity indices of 10-15 fold higher drug concentrations in tumor tissues compared to normal tissues, representing the highest selectivity among various responsive mechanisms [20].

β-glucuronidase represents another important enzyme target for responsive drug delivery [20]. This enzyme is overexpressed in the extracellular matrix of many solid tumors and can be exploited for the selective release of therapeutic agents [20]. Low-molecular-weight drug delivery systems designed for β-glucuronidase activation have demonstrated outstanding therapeutic efficacy in orthotopic tumor models, with some studies reporting cure rates of 50% in triple-negative breast cancer and 33% in pancreatic cancer models [20].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant